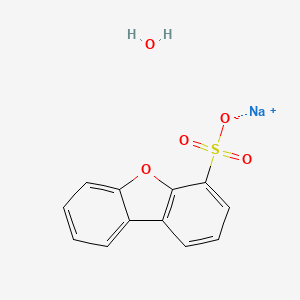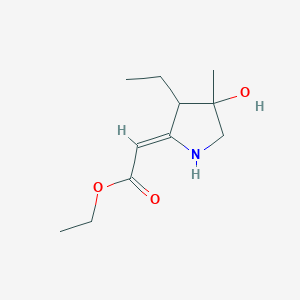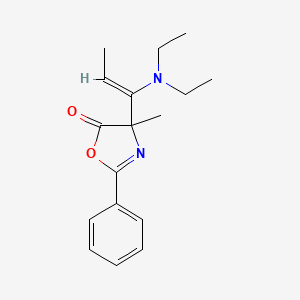
(Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a diethylamino group, a prop-1-en-1-yl group, and a phenyl group attached to an oxazole ring. The compound’s (Z)-configuration indicates the specific geometric arrangement of its substituents around the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a diethylamino compound, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired (Z)-configuration is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the double bond or other functional groups.
Substitution: The diethylamino group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could result in saturated or partially saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s biological activity makes it a candidate for research in pharmacology and medicinal chemistry. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activity, making it valuable for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various applications, including the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one: The (E)-isomer of the compound, which has a different geometric arrangement of substituents.
4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazole: A similar compound without the (Z)-configuration.
4-Methyl-2-phenyloxazole: A simpler oxazole derivative without the diethylamino and prop-1-en-1-yl groups.
Uniqueness
(Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one is unique due to its specific (Z)-configuration, which can influence its reactivity and biological activity
Eigenschaften
Molekularformel |
C17H22N2O2 |
|---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
4-[(Z)-1-(diethylamino)prop-1-enyl]-4-methyl-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H22N2O2/c1-5-14(19(6-2)7-3)17(4)16(20)21-15(18-17)13-11-9-8-10-12-13/h5,8-12H,6-7H2,1-4H3/b14-5- |
InChI-Schlüssel |
HCRKNTXQJDPUFH-RZNTYIFUSA-N |
Isomerische SMILES |
CCN(CC)/C(=C\C)/C1(C(=O)OC(=N1)C2=CC=CC=C2)C |
Kanonische SMILES |
CCN(CC)C(=CC)C1(C(=O)OC(=N1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


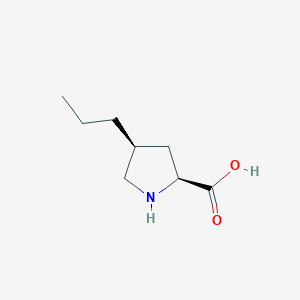
![5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12871860.png)
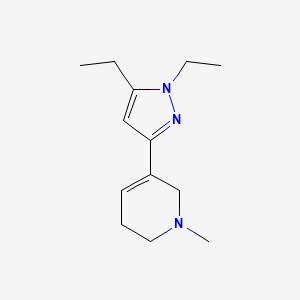
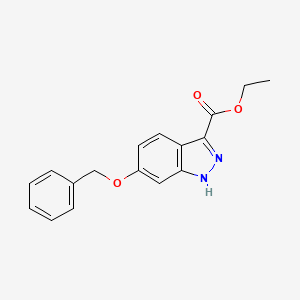

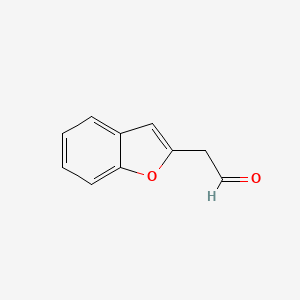
![2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12871871.png)
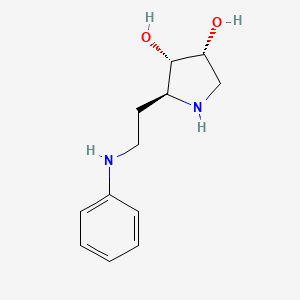
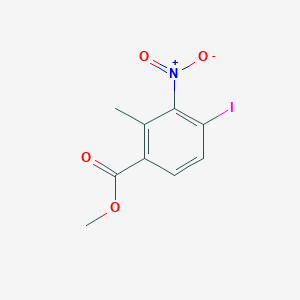
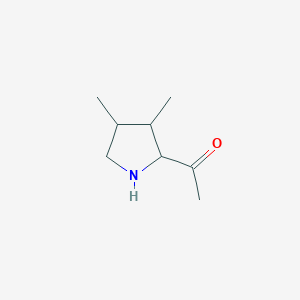

![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide](/img/structure/B12871899.png)
